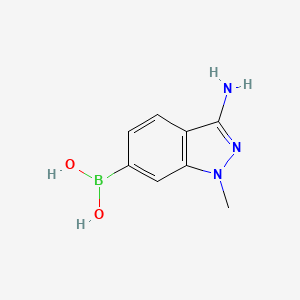
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative featuring an indazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The indazole moiety is a bicyclic structure containing nitrogen atoms, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the reaction of hydrazines with ketones or aldehydes.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via palladium-catalyzed borylation reactions. Common reagents include bis(pinacolato)diboron and palladium catalysts like PdCl2(dppf)2.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form various carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various aryl-substituted indazole derivatives.
科学研究应用
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including kinase inhibitors and other pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity.
相似化合物的比较
(3-amino-1-methyl-1H-indazol-6-ol): Similar structure but with a hydroxyl group instead of a boronic acid group.
(1-methylindazole-6-boronic acid): Similar structure but without the amino group.
(3-bromo-1H-pyrazol-1-yl)propanenitrile: Contains a pyrazole ring instead of an indazole ring.
Uniqueness: (3-amino-1-methyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the indazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
CAS 编号 |
1800484-02-9 |
|---|---|
分子式 |
C8H10BN3O2 |
分子量 |
191.00 g/mol |
IUPAC 名称 |
(3-amino-1-methylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4,13-14H,1H3,(H2,10,11) |
InChI 键 |
RFXXQIGTTCJZAU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C(=NN2C)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















